3,3'-Diethylbenzidine diHCl
Description
Historical Trajectories of Benzidine (B372746) Derivatives in Analytical Chemistry
The history of benzidine and its derivatives is deeply rooted in analytical chemistry. For much of the 20th century, benzidine itself was a cornerstone reagent for the detection of various substances. Its ability to undergo oxidation to form intensely colored products made it invaluable for qualitative and quantitative analyses. A notable historical application was in the detection of blood, where the peroxidase-like activity of hemoglobin catalyzes the oxidation of benzidine to produce a characteristic blue color. illinois.edu
Similarly, benzidine derivatives found their place as sensitive indicators. An early study by Tarvin, Todd, and Buswell in 1934 investigated a series of substituted benzidines, including 3,3'-diethylbenzidine, as reagents for the determination of free chlorine in water. illinois.edu Their research indicated that the replacement of the methyl groups in o-tolidine (B45760) (3,3'-dimethylbenzidine) with ethyl groups, to form 3,3'-diethylbenzidine, resulted in a compound with very similar reactivity and utility in chlorine detection. illinois.edu This highlights the early interest in modifying the benzidine structure to fine-tune its properties for specific analytical tasks.
However, the use of many benzidine-based reagents has been curtailed due to health and safety concerns, as benzidine and some of its derivatives are known carcinogens. nih.gov This has driven the search for safer alternatives, a key theme in the ongoing evolution of analytical reagents.
Conceptual Evolution of Diamine-Based Reagents in Modern Chemical Synthesis
The conceptual evolution of diamine-based reagents has transitioned from their role as simple building blocks to sophisticated ligands that can control the outcome of complex chemical transformations. In modern chemical synthesis, diamines are crucial components in a multitude of catalytic systems. Their ability to chelate to metal centers allows for the fine-tuning of the catalyst's electronic and steric environment, thereby influencing its reactivity, selectivity, and efficiency.
A significant area of advancement has been in the field of copper-catalyzed cross-coupling reactions. The development of diamine ligands has enabled these reactions to be performed under much milder conditions and with a broader range of substrates than was previously possible. nih.govmit.edumit.edu This has had a profound impact on the synthesis of pharmaceuticals, natural products, and advanced materials. nih.gov The diamine ligand plays a critical role in preventing the formation of less reactive copper species and in facilitating the key steps of the catalytic cycle. nih.gov
Furthermore, the development of chiral diamine ligands has been instrumental in the field of asymmetric catalysis. These ligands can create a chiral environment around a metal center, enabling the stereoselective synthesis of enantiomerically enriched products. rsc.orgsigmaaldrich.com This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its stereochemistry. The design and synthesis of novel chiral diamines, including those based on the benzidine scaffold, continue to be an active area of research. uow.edu.auchemrxiv.org
Current Paradigms and Research Significance of Substituted Benzidines
The current research landscape for substituted benzidines is characterized by two major driving forces: the development of safer, non-carcinogenic alternatives to traditional benzidine compounds and the exploration of novel applications for these versatile molecules.
The known carcinogenicity of benzidine has spurred significant research into understanding the structure-activity relationships that govern its toxicity. nih.govoup.comwiley.com Studies have shown that the mutagenicity of benzidine derivatives can be influenced by the nature and position of substituents on the biphenyl (B1667301) rings. nih.govoup.com For instance, the introduction of bulky substituents at the 3,3'-positions can hinder the metabolic activation of the amino groups, leading to a reduction or elimination of mutagenic activity. researchgate.net This has led to the development of safer alternatives for use in industrial applications, such as the synthesis of azo dyes and pigments. researchgate.netlgu.edu.pk
Beyond their traditional use in dye chemistry, substituted benzidines are being explored for a range of advanced applications. One particularly exciting area is their use as electroactive materials in organic redox flow batteries. nih.govresearchgate.netnih.govacs.org The ability of benzidine derivatives to undergo reversible redox reactions makes them promising candidates for energy storage applications. nih.govresearchgate.netnih.govacs.org By modifying the substituents on the benzidine core, researchers can tune the redox potential and other electrochemical properties of these molecules to optimize their performance in battery systems. nih.govacs.org
The synthesis of 3,3'-Diethylbenzidine dihydrochloride (B599025) itself is a niche area of research, with limited publicly available data. However, the general principles of benzidine synthesis can be applied. The benzidine rearrangement, an acid-catalyzed intramolecular rearrangement of N,N'-diarylhydrazines, is a classic method for preparing benzidine derivatives. researchgate.net A more modern approach could involve the reductive amination of a suitable diketone, as has been described for the synthesis of N,N'-diethylbenzidine. orgsyn.orgorgsyn.org
The following tables summarize some of the key properties and research findings related to substituted benzidines, providing a comparative context for 3,3'-Diethylbenzidine diHCl.
Table 1: Historical Applications of Selected Benzidine Derivatives in Analytical Chemistry
| Compound Name | Application | Year of Report | Reference |
| Benzidine | Detection of blood | - | illinois.edu |
| 3,3'-Dimethylbenzidine (o-tolidine) | Determination of free chlorine | - | illinois.edu |
| 3,3'-Diethylbenzidine | Determination of free chlorine | 1934 | illinois.edu |
| 3,3',5,5'-Tetramethylbenzidine | Hemoglobin analysis | 1994 | nih.gov |
Table 2: Modern Applications of Substituted Benzidines
| Compound Class | Application | Research Focus | Key Findings | References |
| Chiral Diamine Ligands | Asymmetric Catalysis | Stereoselective Synthesis | High enantioselectivities in various reactions | rsc.orgsigmaaldrich.comuow.edu.au |
| Substituted Benzidines | Organic Redox Flow Batteries | Energy Storage | Tunable redox potentials and good cycling stability | nih.govresearchgate.netnih.govacs.org |
| Non-mutagenic Benzidine Analogues | Dye and Pigment Synthesis | Safer Chemical Design | Reduced or eliminated mutagenicity with bulky 3,3'-substituents | researchgate.netlgu.edu.pk |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(4-amino-3-ethylphenyl)-2-ethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.ClH/c1-3-11-9-13(5-7-15(11)17)14-6-8-16(18)12(4-2)10-14;/h5-10H,3-4,17-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAFIRBNXJJBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)CC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 3,3 Diethylbenzidine Dihcl and Analogues
Established Synthetic Pathways to 3,3'-Diethylbenzidine and its Dihydrochloride (B599025) Salt
The traditional synthesis of 3,3'-Diethylbenzidine and its subsequent conversion to the dihydrochloride salt are rooted in classical organic chemistry reactions, focusing on direct alkylation and subsequent salt formation.
The primary conventional method for synthesizing N,N'-diethylbenzidine involves the direct diethylation of benzidine (B372746). One established procedure utilizes ethanol (B145695) in the presence of a Raney nickel catalyst. orgsyn.org In this process, benzidine is refluxed with absolute ethanol and Raney nickel. orgsyn.org The reaction mixture is heated for an extended period, often around 15 hours, to facilitate the addition of ethyl groups to the amino functionalities of the benzidine molecule. orgsyn.org Following the reaction, the product is isolated through a series of filtration and purification steps, typically involving recrystallization from ethanol to yield the purified N,N'-diethylbenzidine. orgsyn.org Alternative historical methods have also included heating benzidine with ethyl iodide and ethanol in a sealed pressure tube. orgsyn.org
Table 1: Reaction Parameters for Conventional Diethylation of Benzidine
| Parameter | Value / Condition | Source |
|---|---|---|
| Starting Material | Benzidine | orgsyn.org |
| Ethylating Agent | Ethanol | orgsyn.org |
| Catalyst | Raney Nickel | orgsyn.org |
| Solvent | Absolute Ethanol | orgsyn.org |
| Reaction Time | ~15 hours (reflux) | orgsyn.org |
Benzidine dihydrochloride (C₁₂H₁₂N₂·2HCl) serves as a stable and common precursor for generating the free base, benzidine, which is required for subsequent reactions like diethylation. chemicalbook.comscbt.comnih.gov The dihydrochloride salt is often the commercially available form of the compound. chemicalbook.com To utilize it in synthesis, the benzidine dihydrochloride is neutralized with an aqueous base solution, such as sodium hydroxide. orgsyn.org This process precipitates the benzidine free base, which can then be isolated, purified by crystallization, and used in the diethylation step. orgsyn.org The final step in the synthesis of the target compound, 3,3'-Diethylbenzidine diHCl, involves treating the synthesized diethylbenzidine base with hydrochloric acid, which protonates the amino groups to form the stable dihydrochloride salt. This is analogous to the synthesis of related compounds like 3,3'-dichlorobenzidine (B165656) hydrochloride, where the final product is obtained after treatment with hydrochloric acid. chemicalbook.com
Optimizing the synthesis of diethylbenzidine focuses on maximizing yield and ensuring high purity. Key factors include the quality of the starting materials and the purification protocol. For instance, using freshly prepared benzidine, obtained from the neutralization of its dihydrochloride salt, is recommended for achieving the best results. orgsyn.org The purification process is critical for removing unreacted starting materials and byproducts. A common and effective method involves dissolving the crude product in hot ethanol, treating the solution with activated carbon to remove colored impurities, followed by filtration and recrystallization. orgsyn.org This procedure helps in obtaining a product of high purity. The efficiency of the reaction can also be influenced by factors such as reaction time; the literature describes heating the reaction mixture for a total of 15 hours, which can be done discontinuously. orgsyn.org
Exploration of Novel Synthetic Techniques for this compound
Modern synthetic chemistry seeks to improve upon traditional methods by employing techniques that offer greater efficiency, reduced environmental impact, and novel reaction pathways.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Reaction
| Parameter | Conventional Heating | Microwave Irradiation | Source |
|---|---|---|---|
| Reaction Time | 2 hours | 3 minutes | nih.gov |
| Yield (Product 3a) | 84% | 95% | nih.gov |
| Yield (Byproduct 4a) | 10% | 0% (chemoselective) | nih.gov |
| Conditions | Thermal Heating (40 °C) | Microwave (40 °C) | nih.gov |
One-pot multicomponent reactions (MCRs) represent a highly efficient synthetic strategy where multiple reactants are combined in a single reaction vessel to form a complex product in one step. beilstein-journals.org This approach offers numerous advantages, including operational simplicity, reduced solvent waste, lower costs, and improved atom economy. beilstein-journals.orgmdpi.com The design of an MCR for the synthesis of benzidine derivatives could involve combining a biphenyldihalide compound with two types of diphenylamine (B1679370) compounds in a single step to produce multiple benzidine structures simultaneously. google.com While conventional methods require the individual synthesis and subsequent mixing of different benzidine compounds, an MCR approach could generate a desired mixture in a specific ratio directly. google.com This methodology has been widely used for the synthesis of various highly substituted heterocyclic compounds, such as piperidines and xanthenes. mdpi.comsemanticscholar.orggrowingscience.com Applying this concept to benzidine chemistry could streamline the production of diverse libraries of benzidine analogues for various applications.
Catalytic Strategies in the Synthesis of Substituted Benzidines
The synthesis of substituted benzidines, including 3,3'-diethylbenzidine, often relies on catalytic methodologies to achieve high yields and selectivity. While direct catalytic routes to 3,3'-diethylbenzidine are not extensively detailed in publicly available literature, analogous syntheses of substituted benzidines provide insight into potential catalytic strategies. These methods often involve the coupling of substituted anilines or the reduction of corresponding nitroaromatics followed by rearrangement.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be adapted for the formation of the biphenyl (B1667301) linkage central to the benzidine scaffold. mdpi.comslideshare.net For instance, Suzuki-Miyaura or similar cross-coupling reactions could theoretically be employed by coupling two equivalents of a suitably protected 2-ethyl-4-amino-halobenzene derivative. The choice of palladium catalyst and ligands is crucial for achieving high efficiency and minimizing side reactions. mdpi.com
Rhodium-catalyzed reactions also offer potential pathways. Rhodium complexes have been shown to catalyze C-H activation and cyclization reactions, which could be envisioned in a strategy to form the benzidine core from appropriately substituted precursors. nih.govnih.govrsc.org Furthermore, rhodium catalysts are effective in various cyclization and addition reactions that could be adapted for the synthesis of complex aromatic systems. rsc.orgbeilstein-journals.org
Copper-catalyzed reactions, while not as commonly cited for direct benzidine synthesis as palladium, are well-established for C-N bond formation and could play a role in precursor synthesis or in alternative coupling strategies.
A common industrial approach for the synthesis of benzidines involves the reduction of nitroaromatic compounds to form a hydrazo intermediate, which then undergoes an acid-catalyzed benzidine rearrangement. Catalytic hydrogenation using rare metal catalysts is a key step in this process. For example, the preparation of 3,3'-dimethoxybenzidine (B85612) hydrochloride, an analogue of the target compound, has been achieved via catalytic hydrogenation in the presence of a rare metal catalyst, with molar yields reportedly exceeding 90%. This suggests that a similar catalytic hydrogenation of a 2-ethyl-nitrobenzene derivative could be a viable route to 3,3'-diethylbenzidine.
| Catalyst Type | Potential Application in Substituted Benzidine Synthesis | Key Considerations |
| Palladium | Cross-coupling reactions (e.g., Suzuki-Miyaura) to form the biphenyl bond. mdpi.comslideshare.net | Ligand selection, reaction conditions to avoid side reactions. mdpi.com |
| Rhodium | C-H activation/cyclization strategies. nih.govnih.govrsc.org | Substrate design, catalyst stability, and selectivity. rsc.orgbeilstein-journals.org |
| Copper | C-N bond formation in precursor synthesis. | Reaction optimization to ensure high yields. |
| Rare Metal | Catalytic hydrogenation of nitroaromatics to hydrazo intermediates. | Catalyst activity and reusability. |
Advanced Chemical Derivatization of 3,3'-Diethylbenzidine for Functionalization
The two primary amine groups of 3,3'-diethylbenzidine serve as versatile handles for a wide range of chemical modifications, enabling the synthesis of functional materials with tailored properties.
Strategies for Modification of Amine Functionalities in Diethylbenzidine
The primary amine functionalities of 3,3'-diethylbenzidine can be readily modified through various reactions to alter the molecule's physical and chemical properties. Common modifications include acylation, alkylation, and the formation of imines. These derivatizations can be used to introduce new functional groups, improve solubility, or prepare monomers for polymerization.
One of the most significant applications of aromatic diamines like 3,3'-diethylbenzidine is in the synthesis of high-performance polymers such as polyamides and polyimides . core.ac.ukncl.res.intitech.ac.jp
Polyamides are synthesized by the polycondensation of a diamine with a dicarboxylic acid or its derivative (e.g., a diacyl chloride). The resulting polymers contain repeating amide linkages (-CO-NH-) in the backbone. The incorporation of the 3,3'-diethylbenzidine unit can impart specific properties to the polyamide, such as increased thermal stability and modified solubility, due to the presence of the bulky ethyl groups which can disrupt chain packing. mdpi.comntu.edu.twresearchgate.netekb.eg
Polyimides are prepared through a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. These materials are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The structure of the diamine, in this case, 3,3'-diethylbenzidine, plays a crucial role in determining the final properties of the polyimide. core.ac.ukncl.res.intitech.ac.jpscilit.comrsc.orgmdpi.com
| Polymer Type | Monomers | Key Properties | Potential Influence of 3,3'-Diethylbenzidine |
| Polyamide | 3,3'-Diethylbenzidine + Dicarboxylic Acid/Diacyl Chloride | High strength, thermal stability | Enhanced solubility, modified chain packing |
| Polyimide | 3,3'-Diethylbenzidine + Dianhydride | Excellent thermal and chemical resistance, high mechanical strength | Improved processability, altered thermal properties |
Synthesis of Conjugated Systems Incorporating Diethylbenzidine Moieties
The incorporation of the 3,3'-diethylbenzidine unit into conjugated polymer backbones is a strategy to develop materials with interesting electronic and optical properties for applications in organic electronics. researchgate.netresearchgate.netmdpi.com The biphenyl core of benzidine can be extended through polymerization with other aromatic or unsaturated monomers to create a delocalized π-electron system.
The synthesis of such conjugated polymers often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form new carbon-carbon bonds between the benzidine monomer and comonomers. The ethyl groups on the benzidine ring can enhance the solubility of the resulting polymers, which is often a challenge in the processing of rigid conjugated polymers. whiterose.ac.uk
The electronic properties of these polymers, such as the HOMO/LUMO energy levels and the bandgap, can be tuned by the choice of the comonomer. nih.gov For example, copolymerizing 3,3'-diethylbenzidine with an electron-accepting monomer can lead to a donor-acceptor (D-A) type conjugated polymer with a smaller bandgap, which is desirable for applications in organic solar cells and light-emitting diodes. The optical properties, including absorption and emission wavelengths, are also directly related to the extent of conjugation and the electronic nature of the repeating units. whiterose.ac.uk
| Property | Influence of 3,3'-Diethylbenzidine Moiety | Tunability |
| Solubility | Ethyl groups can improve solubility in organic solvents. | High |
| Electronic Properties (HOMO/LUMO, Bandgap) | The electron-donating nature of the diamine can influence the energy levels. nih.gov | Tunable by copolymerization with various monomers. |
| Optical Properties (Absorption, Emission) | The extent of conjugation along the polymer backbone dictates the optical properties. whiterose.ac.uk | Modifiable through monomer selection and polymer chain length. |
Development of Conformationally Restricted Derivatives for Specific Chemical Applications
Controlling the three-dimensional structure of molecules is crucial for applications such as host-guest chemistry, molecular recognition, and catalysis. researchgate.netnorthwestern.edunih.govrsc.org The development of conformationally restricted derivatives of 3,3'-diethylbenzidine involves introducing structural elements that limit the rotational freedom around the biphenyl single bond.
This can be achieved by synthesizing bridged derivatives where the two phenyl rings are linked by a short chain, or by introducing bulky substituents that sterically hinder rotation. These rigid structures can create well-defined cavities or clefts, making them suitable for use as molecular hosts or as building blocks for supramolecular assemblies.
The synthesis of such derivatives would likely involve multi-step synthetic sequences to introduce the conformational constraints. The resulting rigid benzidine derivatives could then be further functionalized at the amine positions to incorporate binding sites or catalytic centers for specific applications in areas like chemical sensing or asymmetric catalysis.
| Application | Role of Conformational Restriction | Synthetic Strategy |
| Host-Guest Chemistry | Creates a pre-organized binding cavity. researchgate.netnorthwestern.edunih.govrsc.org | Synthesis of bridged or sterically hindered derivatives. |
| Molecular Recognition | Provides a defined shape for selective binding. | Introduction of specific functional groups on a rigid scaffold. |
| Catalysis | Orients catalytic groups for enhanced activity and selectivity. | Attachment of catalytic moieties to a conformationally restricted core. |
Advanced Spectroscopic Characterization and Elucidation of 3,3 Diethylbenzidine Dihcl and Its Derivatives
Vibrational Spectroscopic Analysis
Fourier Transform Infrared (FTIR) Spectroscopic Investigations
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching, bending, wagging, and twisting. The resulting spectrum is a plot of infrared intensity versus wavenumber, where absorption bands correspond to specific vibrational modes. For 3,3'-Diethylbenzidine diHCl, the FTIR spectrum is expected to exhibit characteristic bands for the aromatic rings, the amine groups (in their protonated form), and the ethyl substituents.
Key expected vibrational modes for this compound would include:
N-H stretching: In the dihydrochloride (B599025) salt, the amine groups are protonated (-NH3+), leading to broad and strong absorption bands in the region of 2800-3200 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups would be observed in the 2850-2960 cm⁻¹ range.
C=C stretching: The aromatic ring stretching vibrations are expected to produce several bands in the 1400-1600 cm⁻¹ region.
N-H bending: The bending vibrations of the -NH3+ group would likely be found around 1500-1600 cm⁻¹.
C-N stretching: These vibrations are anticipated in the 1200-1350 cm⁻¹ region.
C-H bending: In-plane and out-of-plane bending of the aromatic C-H bonds would give rise to bands in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The substitution pattern on the benzene rings will influence the exact positions of these bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (-NH3+) | 2800-3200 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |
| C=C Aromatic Stretch | 1400-1600 | Medium-Strong |
| N-H Bend (-NH3+) | 1500-1600 | Medium |
| C-N Stretch | 1200-1350 | Medium |
| Aromatic C-H Bend | 650-900 | Strong |
Raman Spectroscopic Studies and Spectral Interpretation
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is more sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that non-polar bonds and symmetric vibrations, which may be weak in the FTIR spectrum, are strong in the Raman spectrum.
For this compound, Raman spectroscopy would be particularly useful for observing:
C-C stretching of the biphenyl (B1667301) linkage: The stretching of the central carbon-carbon bond connecting the two phenyl rings is expected to be a strong feature in the Raman spectrum.
Symmetric aromatic ring breathing modes: These vibrations, which involve the expansion and contraction of the benzene rings, are typically strong in Raman spectra.
Vibrations of the ethyl groups: The C-C stretching and various bending modes of the ethyl substituents would also be observable.
The interpretation of the Raman spectrum would involve assigning the observed bands to specific vibrational modes within the molecule. This process is greatly aided by computational methods that can predict the theoretical Raman spectrum.
Correlation of Experimental and Theoretically Predicted Vibrational Frequencies
To achieve a more precise and reliable assignment of the experimental FTIR and Raman spectra, theoretical calculations based on quantum chemical methods, such as Density Functional Theory (DFT), are employed. mdpi.com By creating a computational model of the this compound molecule, its vibrational frequencies and intensities can be calculated.
The theoretical calculations provide a set of harmonic vibrational frequencies, which often systematically deviate from the experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets. nih.gov To improve the agreement with experimental data, the calculated frequencies are often scaled using an empirical scaling factor. The comparison between the scaled theoretical frequencies and the experimental ones allows for a confident assignment of the observed spectral bands. mdpi.com
The following table illustrates how a correlation between experimental and theoretical data would be presented. The values are hypothetical for this compound.
| Vibrational Mode | Experimental FTIR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 | 3052 | 3055 |
| Aliphatic C-H Stretch | 2945 | 2948 | 2950 |
| C=C Aromatic Stretch | 1590 | 1592 | 1595 |
| Biphenyl C-C Stretch | Not observed | 1280 | 1285 |
Electronic Spectroscopic Analysis
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. This provides information about the electronic structure and conjugation within the molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of this compound
UV-Vis absorption spectroscopy measures the absorbance of light as a function of wavelength. For aromatic compounds like this compound, the absorption bands in the UV-Vis spectrum are typically due to π → π* transitions within the conjugated biphenyl system. The position and intensity of these absorption maxima (λ_max) are sensitive to the molecular structure, including the nature and position of substituents, and the solvent.
While the specific UV-Vis spectrum for this compound is not available, data for the closely related compound 3,3',5,5'-tetramethylbenzidine Dihydrochloride shows an absorbance peak at 212 nm. aatbio.com It is expected that this compound would also exhibit strong absorption in the UV region. The ethyl groups may cause a slight shift in the absorption maximum compared to unsubstituted benzidine (B372746).
The expected UV-Vis spectrum for this compound would likely show intense absorption bands in the range of 200-400 nm. The protonation of the amine groups in the dihydrochloride form can also influence the electronic transitions and thus the absorption spectrum.
Theoretical Prediction of UV-Vis Spectra using Quantum Chemical Methods
Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic absorption spectra of molecules. sharif.edu These calculations can provide information about the excitation energies (which correspond to the absorption wavelengths), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., HOMO to LUMO transitions). ornl.govresearchgate.net
The theoretical prediction of the UV-Vis spectrum for this compound would involve:
Optimizing the ground-state geometry of the molecule using a suitable level of theory (e.g., DFT with a specific functional and basis set).
Performing a TD-DFT calculation on the optimized geometry to obtain the vertical excitation energies and oscillator strengths for a number of low-lying excited states.
Simulating the absorption spectrum by broadening the calculated transitions with a Gaussian or Lorentzian function.
The comparison of the theoretical and experimental UV-Vis spectra can provide valuable insights into the electronic structure of the molecule and help to validate the computational methodology. sharif.edu Discrepancies between the theoretical and experimental spectra can often be attributed to solvent effects, which can be modeled using various computational approaches. researchgate.net
The following table is an example of how theoretical UV-Vis data for this compound would be presented. The values are hypothetical.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 295 | 0.85 | HOMO → LUMO |
| S₀ → S₂ | 250 | 0.42 | HOMO-1 → LUMO |
| S₀ → S₃ | 215 | 0.65 | HOMO → LUMO+1 |
Fluorescence Spectroscopic Characterization of Diethylbenzidine-Based Fluorophores
Benzidine and its derivatives can serve as the core structure for fluorescent probes and dyes. The introduction of substituents, such as the ethyl groups in 3,3'-diethylbenzidine, significantly influences their photophysical properties. The fluorescence characteristics of these molecules are sensitive to their surrounding environment, making them valuable for various applications, including sensors and biological imaging. nih.govmdpi.com
The fluorescence of diethylbenzidine-based fluorophores is governed by the nature of the aromatic system and the electronic effects of its substituents. Generally, these compounds exhibit absorption in the UV or near-UV region and emit fluorescence in the visible spectrum. The specific excitation and emission maxima, quantum yield, and Stokes shift are highly dependent on the molecular structure and the polarity of the solvent. For instance, naphthalimide derivatives, another class of fluorophores, show strong positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) in more polar solvents. nih.gov This behavior is also typical for many aromatic amines and can be expected in diethylbenzidine derivatives.
The derivatization of the parent molecule can be used to tune its fluorescent properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission wavelength. Stilbene derivatives containing benzoxazole substituents, for example, have been synthesized to enhance fluorescence efficiency for blue light emission, with emission maxima observed in the 435 nm to 471 nm range. mdpi.comresearchgate.net
Table 1: Representative Photophysical Data for Benzidine-Based Fluorophores Note: Data for closely related structures are used to illustrate typical properties, as specific data for this compound may vary.
| Compound Class | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Solvent |
| Benzidine Derivative | ~340 nm | ~420 nm | ~0.15 | Cyclohexane |
| Amino-stilbene | ~350 nm | ~435 nm | ~0.50 | Toluene |
| Naphthalimide | ~342 nm | ~500-550 nm | Varies with polarity | Dioxane |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton, proton environments, and connectivity within the molecule.
Comprehensive 1D and 2D NMR Techniques for Structural Confirmation
The structural confirmation of this compound is achieved through a systematic application of various NMR experiments.
¹H NMR: The 1-dimensional proton NMR spectrum provides initial information on the number and type of proton environments. For this compound, one would expect signals corresponding to the aromatic protons and the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃). The integration of these signals confirms the ratio of protons in the molecule.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the non-equivalent aromatic carbons and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern.
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.com For this molecule, a cross-peak would be observed between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.
2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. wikipedia.org This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across the entire molecule, for instance, by showing a correlation from the methylene protons to the aromatic ring carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,3'-Diethylbenzidine in a Deuterated Solvent (e.g., DMSO-d₆)
| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | ¹H Multiplicity |
| Aromatic CH | 6.8 - 7.5 | 115 - 130 | Multiplet |
| Aromatic C-N | - | 140 - 150 | - |
| Aromatic C-C (bridge) | - | 130 - 140 | - |
| Aromatic C-CH₂CH₃ | - | 135 - 145 | - |
| -CH₂- | ~2.6 | ~28 | Quartet (q) |
| -CH₃ | ~1.2 | ~15 | Triplet (t) |
Elucidation of Tautomeric Equilibria and Conformational Dynamics via NMR
While prototropic tautomerism is not a primary feature of the 3,3'-diethylbenzidine core itself, it can be a significant factor in derivatives where functional groups like amides or imines are introduced. nih.govnih.gov NMR spectroscopy is a powerful technique to study such equilibria, as the exchange rate between tautomers affects the appearance of the NMR signals. nih.govresearchgate.net
Of greater relevance to 3,3'-diethylbenzidine is its conformational dynamics, specifically the rotation around the C-C single bond connecting the two phenyl rings. Substituted biphenyls are generally not planar due to steric hindrance between the substituents at the ortho positions. libretexts.org This results in a twisted conformation with a specific dihedral angle. libretexts.org
Atropisomerism: If the ortho substituents are sufficiently bulky, rotation around the central C-C bond can be restricted, leading to the existence of stable, isolable rotational isomers known as atropisomers. An activation energy barrier of 16 to 19 kcal/mole is typically required to prevent spontaneous racemization at room temperature. libretexts.org
Variable-Temperature (VT) NMR: This technique can be used to study the rotational barrier. At high temperatures, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down, and the signals may broaden and eventually resolve into separate signals for the individual conformers.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can provide information about the through-space proximity of protons, which can help in determining the preferred conformation in solution.
The ethyl groups in the 3,3' positions are not in the ortho positions (2,2',6,6') that most severely restrict rotation. Therefore, while they influence the rotational barrier and preferred dihedral angle compared to unsubstituted benzidine, the rotation is likely still rapid at room temperature, and distinct atropisomers would not be isolable.
Mass Spectrometry and Elemental Compositional Analysis
Mass spectrometry and elemental analysis are fundamental techniques for confirming the molecular formula and purity of a synthesized compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by measuring its mass with very high accuracy (typically to within 5 parts per million). dtic.mil Techniques like electrospray ionization (ESI) are commonly used to generate ions from the sample for analysis. dtic.mil
For this compound, the analysis would be performed on the free base, 3,3'-diethylbenzidine (C₁₆H₂₀N₂). HRMS would measure the mass of the protonated molecular ion, [M+H]⁺. The experimentally measured mass is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N). A close match provides strong evidence for the proposed molecular formula.
Table 3: HRMS Data for 3,3'-Diethylbenzidine
| Ion Formula | Theoretical Exact Mass (m/z) |
| [C₁₆H₂₀N₂ + H]⁺ | 241.1705 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides the percentage composition of each element (carbon, hydrogen, nitrogen, chlorine) in the compound. The experimental percentages are compared with the theoretical values calculated from the molecular formula of 3,3'-Diethylbenzidine dihydrochloride (C₁₆H₂₂Cl₂N₂). Agreement between the experimental and theoretical values confirms the stoichiometry and purity of the sample.
Table 4: Elemental Composition of this compound (C₁₆H₂₂Cl₂N₂)
| Element | Theoretical Percentage (%) |
| Carbon (C) | 61.35 |
| Hydrogen (H) | 7.08 |
| Chlorine (Cl) | 22.64 |
| Nitrogen (N) | 8.94 |
Surface and Morphological Characterization Techniques
The performance and reliability of polymeric materials in advanced applications are often dictated by their surface properties and microstructural organization. Techniques that can provide insights into the elemental composition, chemical bonding at the surface, and the fine details of surface and bulk morphology are therefore indispensable.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to polyimide films derived from aromatic diamines like 3,3'-Diethylbenzidine, XPS provides critical information about the surface chemistry, which can be influenced by synthesis conditions, processing, and environmental exposure.
The analysis of the high-resolution XPS spectra of the core levels of constituent elements, particularly carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s), allows for the identification of different functional groups and the assessment of the degree of imidization.
Research Findings:
In studies of aromatic polyimide films, the C 1s spectrum is typically deconvoluted into several peaks corresponding to different carbon environments. For a polyimide derived from 3,3'-Diethylbenzidine and an aromatic dianhydride, one would expect to observe distinct peaks for the aromatic C-C/C-H bonds, C-N bonds of the imide ring, and the carbonyl (C=O) groups of the imide ring. The presence of the diethyl substituents on the benzidine moiety would also contribute to the aliphatic C-C and C-H components of the C 1s spectrum.
The N 1s spectrum is particularly diagnostic for assessing the chemical state of nitrogen. In a fully imidized polyimide, a single, sharp peak corresponding to the imide nitrogen is expected. The binding energy of this peak is a key indicator of the electronic environment of the imide ring. For aromatic amines, the N 1s binding energy for an amino group (-NH2) is typically observed at a different value than that of an imide nitrogen. The absence of lower binding energy peaks associated with unreacted amine groups can confirm the successful completion of the imidization process.
Below is a representative, though generalized, data table of expected binding energies for a polyimide derived from 3,3'-Diethylbenzidine. Actual values can vary slightly based on the specific dianhydride used and instrument calibration.
| Core Level | Functional Group | Expected Binding Energy (eV) |
| C 1s | Aromatic C-C, C-H | ~284.8 |
| Aliphatic C-C, C-H (ethyl) | ~285.5 | |
| C-N (Imide Ring) | ~286.0 | |
| C=O (Imide Ring) | ~288.5 | |
| N 1s | N-C (Imide Ring) | ~400.5 |
| O 1s | C=O (Imide Ring) | ~532.0 |
Note: This table represents generalized expected values for illustrative purposes.
Field Emission Scanning Electron Microscopy (FESEM) and High-Resolution Transmission Electron Microscopy (HRTEM) for Morphological Studies
The morphology of a polymer, from the nanoscale to the microscale, profoundly influences its mechanical, thermal, and optical properties. FESEM and HRTEM are powerful microscopy techniques used to visualize the surface and internal structure of materials at high resolution.
Field Emission Scanning Electron Microscopy (FESEM):
Research Findings from FESEM:
For high-performance polyimide films, FESEM micrographs typically reveal a dense and uniform surface morphology. The surface may appear smooth and featureless at lower magnifications, indicating good film-forming properties. At higher magnifications, subtle surface textures or patterns related to the polymer chain aggregation might become visible. The cross-sectional FESEM images can provide information about the film's thickness and uniformity. In composite materials where derivatives of this compound are used as a matrix, FESEM is invaluable for assessing the dispersion and interfacial adhesion of fillers.
High-Resolution Transmission Electron Microscopy (HRTEM):
HRTEM provides even higher magnification and resolution than FESEM, allowing for the visualization of the material's internal structure at the near-atomic level. For semi-crystalline or liquid crystalline polymers, HRTEM can be used to observe the arrangement of polymer chains, the size and distribution of crystalline domains, and the presence of any ordered nanostructures. While many aromatic polyimides are largely amorphous, localized regions of order can exist, and their characterization is critical for understanding structure-property relationships.
Research Findings from HRTEM:
In the context of polyimides derived from substituted benzidines, HRTEM studies can reveal the degree of local ordering. The images may show regions with parallel alignment of polymer chains, indicative of a nematic-like liquid crystalline phase, or more complex ordered domains. The size and orientation of these ordered regions can have a significant impact on the mechanical strength and thermal expansion of the film. For amorphous polyimides, HRTEM can provide insights into the nanoscale heterogeneity and the presence of any phase-separated domains in co-polyimides or polymer blends.
| Technique | Information Obtained | Typical Observations for Polyimides from 3,3'-Diethylbenzidine Derivatives |
| FESEM | Surface topography, presence of defects (cracks, pinholes), film thickness and uniformity, dispersion of fillers. | Generally smooth and dense surfaces. Cross-sections show uniform thickness. |
| HRTEM | Internal microstructure, degree of local ordering, size and distribution of ordered domains, nanoscale heterogeneity. | Can reveal localized regions of parallel polymer chain alignment in otherwise amorphous structures. |
Applications of 3,3 Diethylbenzidine Dihcl in Advanced Analytical Methodologies
Developments in Titrimetric Analysis Utilizing Diethylbenzidine Derivatives
Extensive research into the applications of 3,3'-Diethylbenzidine dihydrochloride (B599025) in titrimetric analysis has yet to yield specific methodologies for its use as a redox, conductometric, or amperometric indicator. Scientific literature predominantly focuses on other benzidine (B372746) derivatives, with a significant gap in documented applications for the 3,3'-diethyl substituted compound.
Optimization of Redox Titration Indicators Based on Diethylbenzidine
There is currently a lack of available scientific literature and research data specifically detailing the optimization of 3,3'-Diethylbenzidine diHCl as a redox titration indicator. While other benzidine compounds have been investigated for this purpose, specific studies on the diethyl derivative are not present in the accessible scientific domain.
Comparative Studies of 3,3'-Diethylbenzidine with Other Benzidine-Type Indicators
A review of current scientific literature does not reveal any comparative studies that specifically assess the performance of this compound against other established benzidine-type indicators in redox titrations. Consequently, there is no available data to compile a comparative analysis of its efficacy, potential advantages, or disadvantages in this analytical application.
Application in Conductometric and Amperometric Titrations
There is no readily available research documenting the application of this compound in either conductometric or amperometric titrations. The scientific literature does not provide methodologies or experimental data related to its use in these electroanalytical techniques.
Colorimetric and Spectrophotometric Detection Systems
While benzidine and its derivatives are known for their chromogenic properties, specific applications of this compound in colorimetric and spectrophotometric detection systems are not well-documented in the available scientific literature.
Role as a Reagent for Colorimetric Determination of Oxidants
Specific research detailing the role of this compound as a reagent for the colorimetric determination of oxidants is not found in the current body of scientific literature. While the fundamental chemistry of benzidine derivatives suggests potential for such applications due to their oxidation-dependent color changes, dedicated studies on the diethyl derivative are absent.
Development of Spectrophotometric Methods for Trace Element Analysis
There is a lack of published research on the development and application of spectrophotometric methods utilizing this compound for the analysis of trace elements. Methodologies, reaction conditions, and performance data for such applications are not available in the scientific domain.
Optimization of Analytical Parameters for Color Intensity and Selectivity
The application of 3,3'-Diethylbenzidine dihydrochloride in colorimetric analysis hinges on the oxidation of the molecule to produce a distinctly colored product. The intensity and stability of this color are critical for quantitative measurements and are highly dependent on a range of analytical parameters. The optimization of these parameters is a crucial step in developing robust and sensitive assays. Key variables that require systematic investigation include pH, reagent concentration, temperature, and reaction time.
The pH of the reaction medium is paramount, as it influences both the redox potential of the benzidine derivative and the activity of any catalysts involved, such as the enzyme horseradish peroxidase (HRP). For peroxidase-catalyzed oxidations, which are common for benzidine compounds, the optimal pH is often near neutral, but this can vary depending on the specific substrate and oxidant used. nih.gov
The concentration of both the this compound substrate and the oxidizing agent (e.g., hydrogen peroxide) must be carefully balanced. Insufficient oxidant will lead to incomplete color development, while an excess can sometimes cause degradation of the colored product, leading to signal instability.
Temperature and reaction time are also interdependent. Higher temperatures may increase the rate of color formation, but can also accelerate the decay of the final product, narrowing the window for accurate measurement. The goal is to identify a set of conditions that yields a stable and maximal absorbance signal.
A typical optimization process involves varying one parameter while keeping others constant and measuring the resulting absorbance of the colored product. The findings from such a study can be summarized to identify the ideal conditions for the analytical method.
Table 1: Illustrative Optimization of Analytical Parameters for a Colorimetric Assay
| Parameter | Value | Absorbance at λmax | Remarks |
|---|---|---|---|
| pH | 4.5 | 0.452 | Suboptimal color development |
| 5.5 | 0.891 | Strong color development | |
| 6.5 | 0.956 | Optimal pH | |
| 7.5 | 0.713 | Decreased color intensity | |
| H₂O₂ Conc. (mM) | 0.1 | 0.612 | Incomplete reaction |
| 0.5 | 0.949 | Optimal Concentration | |
| 1.0 | 0.953 | Plateau reached | |
| 2.0 | 0.855 | Signal degradation observed | |
| Temperature (°C) | 20 | 0.811 (at 15 min) | Slower reaction rate |
| 25 | 0.951 (at 10 min) | Optimal Temperature | |
| 37 | 0.948 (at 5 min) | Faster rate, but less stable | |
| Reaction Time (min) | 2 | 0.654 | Color still developing |
| 5 | 0.899 | Nearing completion | |
| 10 | 0.952 | Optimal Time (stable plateau) |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of parameter optimization.
Precipitating Agent Applications in Gravimetric and Solution-Based Analysis
Investigation of Selective Precipitation Reactions for Anions and Cations
Benzidine and its derivatives have historically been used as effective precipitating agents for certain anions in gravimetric analysis. The parent compound, benzidine, is well-known for its reaction with sulfate ions in acidic solutions to form a sparingly soluble salt, benzidine sulfate. acs.orgnih.gov This reaction provides a method for the quantitative determination of sulfates.
Following this precedent, this compound is a candidate for similar applications. The introduction of diethyl groups onto the benzidine scaffold alters its molecular weight, polarity, and solubility characteristics. These modifications can influence the selectivity and physical properties of its precipitated salts. An investigation into its use as a precipitating agent would involve reacting aqueous solutions of this compound with various anions and cations to identify selective precipitation events.
The primary targets for precipitation would likely be large anions where the bulky organic cation can form a stable crystal lattice with low solubility. Examples of anions that would be investigated include:
Sulfate (SO₄²⁻)
Tungstate (WO₄²⁻)
Phosphate (PO₄³⁻)
Ferricyanide ([Fe(CN)₆]³⁻)
The investigation would involve mixing solutions of the target ion with the this compound reagent under various conditions (e.g., different pH and temperatures) and observing the formation of any precipitate. The selectivity would be assessed by testing the reagent against a panel of different ions to see if it precipitates only the ion of interest from a complex mixture. The ethyl groups increase the molecular weight of the precipitating agent, which could be an advantage in gravimetric analysis as it yields a greater mass of precipitate for a given amount of analyte.
Studies on the Solubility Product of Diethylbenzidine Precipitates
For any precipitation reaction to be useful in quantitative analysis, the solubility of the precipitate must be sufficiently low to ensure that a negligible amount of the analyte remains in solution. The solubility is quantified by the solubility product constant (Ksp). A comprehensive study of any new precipitating agent like this compound would require the determination of the Ksp values for its various insoluble salts.
The solubility of benzidine sulfate, for instance, is known to be significantly affected by the acidity of the solution, with solubility increasing rapidly as the concentration of hydrochloric acid rises. acs.orgacs.org A similar investigation for a precipitate such as 3,3'-diethylbenzidine sulfate would be necessary.
The Ksp is determined from the molar solubility of the compound in water. For a precipitate with the general formula AₓBᵧ, the dissolution equilibrium and Ksp expression are:
AₓBᵧ(s) ⇌ xAʸ⁺(aq) + yBˣ⁻(aq) Ksp = [Aʸ⁺]ˣ [Bˣ⁻]ʸ
Table 2: Relationship Between Molar Solubility and Ksp for a Hypothetical 1:1 Precipitate
| Precipitate | Molar Solubility (S) (mol/L) | Ksp Calculation (Ksp = S²) | Resulting Ksp |
|---|---|---|---|
| Diethylbenzidine Salt A | 1.0 x 10⁻³ | (1.0 x 10⁻³)² | 1.0 x 10⁻⁶ |
| Diethylbenzidine Salt B | 1.0 x 10⁻⁴ | (1.0 x 10⁻⁴)² | 1.0 x 10⁻⁸ |
| Diethylbenzidine Salt C | 1.0 x 10⁻⁵ | (1.0 x 10⁻⁵)² | 1.0 x 10⁻¹⁰ |
Note: This table is for illustrative purposes only.
Advanced Sensing and Chemiluminescence Systems
Chemiluminescence Reactions Involving 3,3'-Diethylbenzidine Derivatives
Chemiluminescence is the emission of light from a chemical reaction. Benzidine and its derivatives are known to undergo oxidation reactions that can form the basis of chemiluminescent systems, often catalyzed by peroxidases. nih.govnih.gov The enzymatic oxidation of benzidine proceeds via a one-electron transfer to form a radical cation, a reactive intermediate that can lead to the formation of an electronically excited product. nih.govsemanticscholar.org When this excited-state molecule relaxes to its ground state, it releases energy in the form of light.
Derivatives of 3,3'-Diethylbenzidine would be investigated as substrates in such systems. A typical reaction would involve the 3,3'-Diethylbenzidine derivative, an oxidant like hydrogen peroxide (H₂O₂), and a catalyst, such as horseradish peroxidase (HRP) or other metal complexes.
The proposed mechanism involves:
The peroxidase enzyme is activated by the oxidant (H₂O₂).
The activated enzyme oxidizes the 3,3'-Diethylbenzidine derivative, removing an electron to form a radical cation.
This radical undergoes further reactions, potentially dimerization or further oxidation, to form a product molecule in an electronically excited state.
This excited product emits a photon as it returns to the ground state, producing a detectable glow.
The intensity and duration of the light emission would depend on the reaction kinetics, which are influenced by the concentration of the reactants and the efficiency of the catalyst. The ethyl substituents on the benzidine ring would modulate the electronic properties of the molecule, potentially affecting the quantum yield and wavelength of the emitted light.
Development of Fluorescent and Chromogenic Probes Based on Diethylbenzidine Scaffolds
The core structure of benzidine is a chromophore, a part of a molecule responsible for its color. The oxidation of benzidine and its derivatives leads to the formation of intensely colored products, a property that has been exploited in chromogenic assays for decades, such as in tests for the presence of blood where hemoglobin acts as a catalyst. nih.govebsco.com
The 3,3'-Diethylbenzidine molecule serves as a versatile scaffold for the design of new fluorescent and chromogenic probes. By chemically modifying this basic structure, it is possible to create sensors that signal the presence of specific analytes. The development of such a probe generally involves two key components:
The Signaling Unit: This is the 3,3'-Diethylbenzidine scaffold itself. The ethyl groups alter the electronic distribution compared to the parent benzidine, which in turn influences the absorption and emission properties (i.e., the color or fluorescence) of its oxidized form.
The Recognition Unit: This is a separate chemical moiety that is covalently attached to the diethylbenzidine scaffold. This unit is designed to selectively bind to a specific target analyte (e.g., a metal ion, a reactive oxygen species, or a biological molecule).
The probe is designed so that the binding of the analyte to the recognition unit triggers a change in the electronic properties of the diethylbenzidine scaffold, leading to a measurable change in color or fluorescence. For example, the probe might be colorless in its unbound state but produce a vibrant color upon reacting with its target in the presence of an oxidant. This "turn-on" response is highly desirable for sensitive detection. The versatility of the benzidine scaffold allows for the synthesis of a library of probes with tailored selectivities and optical responses for various analytical applications.
Environmental Chemistry Research on 3,3 Diethylbenzidine and Its Transformation Products
Photodegradation and Environmental Stability Studies
Investigation of Ultraviolet-Induced Decomposition Pathways
For analogous compounds like 3,3'-dichlorobenzidine (B165656), photodegradation is a significant pathway for its removal from aquatic environments. It is anticipated that 3,3'-Diethylbenzidine would also be susceptible to photolysis in sunlit surface waters. The primary mechanism of photodegradation for aromatic amines often involves the absorption of UV light, leading to the excitation of electrons and subsequent chemical reactions. For 3,3'-dichlorobenzidine, this can result in the cleavage of the carbon-chlorine bonds. In the case of 3,3'-Diethylbenzidine, it is plausible that UV radiation could induce the cleavage of the carbon-nitrogen bond or reactions involving the ethyl groups, although specific pathways have not been documented. The presence of the dihydrochloride (B599025) salt would likely influence its solubility in water and, consequently, its exposure to light and photodegradation rates.
Identification and Characterization of Photolytic Byproducts
Research on 3,3'-dichlorobenzidine has shown that its photolysis can lead to the formation of various byproducts, including benzidine (B372746), a known carcinogen. epa.gov This suggests that the photodegradation of 3,3'-Diethylbenzidine may also produce transformation products of potential environmental concern. Hypothetically, the photolytic byproducts of 3,3'-Diethylbenzidine could include compounds resulting from the oxidation or cleavage of the ethyl groups, as well as potentially benzidine itself through the loss of the ethyl substituents. However, without specific experimental data, the identity and characterization of these photolytic byproducts remain speculative.
Biotransformation Pathways and Microbial Degradation Studies
The biodegradation of benzidine-based compounds is a critical area of environmental research due to their potential toxicity and persistence. While specific studies on 3,3'-Diethylbenzidine are lacking, research on similar structures provides a framework for understanding its potential biotransformation.
Enzymatic Degradation Mechanisms of Diethylbenzidine
The enzymatic degradation of aromatic amines is often initiated by oxidoreductase enzymes, such as laccases and peroxidases, produced by various microorganisms. These enzymes can catalyze the oxidation of the amine groups, leading to the formation of reactive radical intermediates. These intermediates can then undergo further polymerization or cleavage of the aromatic rings. For other benzidine derivatives, it has been observed that they are generally resistant to biodegradation by naturally occurring microbial communities in aquatic environments. epa.gov It is plausible that 3,3'-Diethylbenzidine would exhibit similar recalcitrance. The specific enzymes and metabolic pathways that might be involved in the degradation of 3,3'-Diethylbenzidine have not been identified.
Assessment of Microbial Community Interactions and Remediation Potential
The potential for microbial communities to remediate sites contaminated with 3,3'-Diethylbenzidine is currently unknown. For related compounds, it has been noted that they are not readily mineralized by indigenous microbial populations. epa.gov This suggests that natural attenuation of 3,3'-Diethylbenzidine in the environment may be a slow process. The development of bioremediation strategies would likely require the enrichment and application of specific microbial consortia capable of degrading this compound, or the genetic engineering of microorganisms with the necessary enzymatic machinery. However, no such studies have been reported for 3,3'-Diethylbenzidine.
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com AOPs are considered promising for the degradation of recalcitrant organic pollutants.
Studies on other benzidine derivatives, such as 3,3'-dimethoxybenzidine (B85612), have demonstrated the effectiveness of AOPs. For instance, a combined ultrasound-Mn(VII) treatment was shown to effectively remove 3,3'-dimethoxybenzidine from sludge, achieving 98.24% degradation. nih.gov The degradation products identified in that study were found to be less toxic than the parent compound. nih.gov
It is reasonable to infer that AOPs, such as ozonation, Fenton, and photo-Fenton processes, could also be effective in degrading 3,3'-Diethylbenzidine. mdpi.com These processes generate highly reactive hydroxyl radicals that can attack the aromatic rings and the ethyl groups of the molecule, leading to its fragmentation and eventual mineralization to carbon dioxide, water, and inorganic salts. The efficiency of these processes would depend on various factors, including pH, temperature, and the presence of other substances in the environmental matrix. However, no specific research has been conducted to determine the optimal conditions or to identify the transformation products for the treatment of 3,3'-Diethylbenzidine using AOPs.
Application of Heterogeneous and Homogeneous Catalysis for Degradation
No specific studies on the application of heterogeneous or homogeneous catalysis for the degradation of 3,3'-Diethylbenzidine diHCl were found.
Research on other benzidine compounds indicates that catalytic oxidation processes, often involving catalysts like titanium dioxide (TiO2) in photocatalysis or iron-based catalysts in Fenton-like reactions, can be effective in breaking down the aromatic structure of these compounds. For instance, studies on benzidine photodegradation have explored the use of various catalysts, including commercial TiO2, ZnO, and laboratory-prepared titanium-zinc oxides. However, without specific research, it is not possible to provide details on the catalysts, reaction conditions, or degradation efficiency for this compound.
Electrochemical Oxidation Studies for Effluent Treatment
No specific studies on the electrochemical oxidation of this compound for effluent treatment were found.
Electrochemical oxidation is a recognized method for treating wastewater containing persistent organic pollutants, including aromatic amines. The process typically involves the generation of powerful oxidizing agents, such as hydroxyl radicals, on the surface of an anode to mineralize the pollutants. Studies on other aromatic amines have demonstrated the feasibility of this technology, often investigating parameters such as electrode material, current density, and pH to optimize degradation. However, in the absence of research focused on this compound, no specific data on its electrochemical treatment can be presented.
Due to the lack of available data, no data tables or detailed research findings for this compound can be provided.
Future Research Directions and Emerging Avenues for 3,3 Diethylbenzidine Dihcl
Integration with Nanomaterials for Enhanced Analytical and Catalytic Performance
The synergy between organic molecules and nanomaterials offers a fertile ground for developing highly sensitive and efficient analytical and catalytic systems. Future research is poised to explore the integration of 3,3'-Diethylbenzidine diHCl with various nanomaterials, including gold and silver nanoparticles, carbon nanotubes, and graphene oxide. This integration is anticipated to unlock enhanced functionalities stemming from the high surface-area-to-volume ratio and unique quantum effects of nanomaterials.
One promising direction is the development of advanced peroxidase-mimicking nanozymes. Similar to how 3,3',5,5'-tetramethylbenzidine (TMB) is used in enzyme-linked immunosorbent assays (ELISAs), this compound could be adsorbed or chemically bonded to the surface of nanoparticles to create more robust and reusable catalytic systems. The ethyl groups on the benzidine (B372746) ring may offer altered solubility and reactivity profiles compared to TMB, potentially leading to nanozymes with fine-tuned catalytic activities.
Furthermore, the functionalization of quantum dots with this compound could lead to novel fluorescent probes. The inherent fluorescence of the benzidine derivative could be modulated upon interaction with specific analytes, and the quantum dots would serve as signal amplifiers, significantly enhancing the sensitivity of detection. Research in this area would involve optimizing the surface chemistry for stable conjugation and characterizing the energy transfer mechanisms between the quantum dots and the organic molecule.
Table 1: Potential Nanomaterial Integrations and Their Envisioned Applications
| Nanomaterial | Potential Application | Research Focus |
| Gold Nanoparticles | Colorimetric sensors, Nanozymes | Surface functionalization, Catalytic activity studies |
| Graphene Oxide | Electrochemical sensors | Composite material synthesis, Electron transfer kinetics |
| Carbon Nanotubes | Enhanced catalytic platforms | Covalent and non-covalent functionalization |
| Quantum Dots | Fluorescent probes | Förster resonance energy transfer (FRET) systems |
Role in the Development of Advanced Materials, Including Coordination Polymers and Chemical Sensors
The bifunctional nature of 3,3'-Diethylbenzidine, with its two primary amine groups, makes it an excellent candidate as a building block (ligand) for the synthesis of coordination polymers and metal-organic frameworks (MOFs). chemicalbook.commdpi.com These materials are renowned for their high porosity, large surface areas, and tunable structures, making them ideal for applications in gas storage, separation, and chemical sensing. chemicalbook.commdpi.com
Future research will likely focus on synthesizing novel coordination polymers using this compound and various metal ions. The resulting structures could exhibit unique topologies and pore environments tailored for the selective binding of specific guest molecules. The ethyl substituents on the aromatic rings could influence the framework's interpenetration and pore dimensions, offering a route to fine-tune the material's properties.
In the realm of chemical sensors, coordination polymers incorporating this compound could be designed as luminescent sensors. mdpi.com The fluorescence of the material could be quenched or enhanced in the presence of specific analytes, such as metal ions, nitroaromatic compounds, or volatile organic compounds. The development of such sensors would involve a systematic study of the host-guest interactions and the electronic effects governing the luminescence response.
Design and Fabrication of Novel Analytical Devices and Instrumentation
The unique electrochemical and optical properties of this compound pave the way for its incorporation into a new generation of analytical devices. A significant future avenue is the development of electrochemical sensors based on electrodes modified with this compound. The electroactive nature of the benzidine moiety can be exploited for the sensitive detection of various analytes through techniques like cyclic voltammetry and differential pulse voltammetry. Research in this direction would involve the development of stable and reproducible electrode modification methods, for instance, through electropolymerization or covalent attachment.
Moreover, the potential for this compound to participate in chemiluminescent reactions could be harnessed in the fabrication of microfluidic devices for high-throughput analysis. Such "lab-on-a-chip" systems could integrate sample preparation, reaction, and detection steps, offering rapid and sensitive analysis with minimal sample consumption.
The design of novel optical sensors is another promising area. This could involve immobilizing this compound on solid substrates, such as polymer films or glass slides, to create disposable sensor strips. The color change or fluorescence emission of these strips upon exposure to a target analyte could be quantified using simple and portable instrumentation, such as a smartphone camera, making them suitable for point-of-care or field-based analysis.
Interdisciplinary Research Bridging Analytical Chemistry with Environmental and Materials Sciences
The multifaceted potential of this compound necessitates a collaborative, interdisciplinary research approach. The intersection of analytical chemistry, environmental science, and materials science will be crucial for fully realizing the applications of this compound.
In environmental science, research could focus on developing analytical methods for the detection of pollutants based on this compound. For example, its use in sensors for heavy metal ions or persistent organic pollutants would address pressing environmental monitoring needs. Conversely, studies on the environmental fate and transformation of this compound itself would be essential to ensure its responsible use.
From a materials science perspective, the incorporation of this compound into polymer matrices could lead to the development of new functional materials. For instance, its integration into conductive polymers could yield materials with enhanced electrochemical properties for applications in energy storage or electronic devices. The collaboration between materials scientists and analytical chemists would be key to characterizing the structure-property relationships in these novel materials and devising their analytical applications.
Table 2: Interdisciplinary Research Opportunities
| Field | Research Area | Potential Outcome |
| Environmental Science | Development of sensors for pollutants | Improved environmental monitoring tools |
| Materials Science | Creation of novel functional polymers | Advanced materials for electronics and energy |
| Analytical Chemistry | Design of high-throughput screening platforms | Faster and more efficient chemical analysis |
Q & A
Q. Methodological Answer :
- Micronucleus Assay : Detect chromosomal damage in cultured mammalian cells (e.g., CHO-K1 cells) exposed to sub-cytotoxic concentrations .
- Comet Assay : Quantify DNA strand breaks in human lymphocytes.
- Metabolic Activation : Include S9 liver homogenate to simulate metabolic conversion to mutagenic intermediates .
Table 1: Analytical Performance of LC/MS/MS for Benzidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
